3,3-Diethoxy-1-iodo-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-1-iodo-2-methylprop-1-ene is an organic compound with the molecular formula C8H15IO2. It is characterized by the presence of an iodine atom, two ethoxy groups, and a methyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1-iodo-2-methylprop-1-ene typically involves the iodination of 3,3-diethoxy-2-methylprop-1-ene. This can be achieved through the reaction of 3,3-diethoxy-2-methylprop-1-ene with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to optimize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-1-iodo-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Oxidation and Reduction: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium hydride or potassium hydroxide in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of compounds like 3,3-diethoxy-1-chloro-2-methylprop-1-ene.
Elimination: Formation of 3,3-diethoxy-2-methylpropene.
Oxidation: Formation of 3,3-diethoxy-2-methylpropanoic acid.
Reduction: Formation of 3,3-diethoxy-2-methylpropanol.
Scientific Research Applications
3,3-Diethoxy-1-iodo-2-methylprop-1-ene has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and
Properties
CAS No. |
61147-90-8 |
---|---|
Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
3,3-diethoxy-1-iodo-2-methylprop-1-ene |
InChI |
InChI=1S/C8H15IO2/c1-4-10-8(11-5-2)7(3)6-9/h6,8H,4-5H2,1-3H3 |
InChI Key |
KQXHKAVPVFJFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=CI)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.